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molecular formula C13H12Cl3NO B8807564 4-(Chloromethyl)-3-(2,6-dichlorophenyl)-5-isopropylisoxazole

4-(Chloromethyl)-3-(2,6-dichlorophenyl)-5-isopropylisoxazole

Cat. No. B8807564
M. Wt: 304.6 g/mol
InChI Key: JMDLBQMKBBJSKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07319109B2

Procedure details

A solution of [3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl]methanol (15.2 g, 53.1 mmol) in dichloromethane (50 mL) was treated with thionyl chloride (40.0 mL, 54.8 mmol). The reaction was stirred for 1 hour once vigorous bubbling ceased. The solvent and excess reagent were removed in vacuo. Yield=15.96 g. (99%) of 4 (chloromethyl)-3-(2,6-dichlorophenyl)-5-isopropylisoxazole.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[C:9]1[C:13]([CH2:14]O)=[C:12]([CH:16]([CH3:18])[CH3:17])[O:11][N:10]=1.S(Cl)([Cl:21])=O>ClCCl>[Cl:21][CH2:14][C:13]1[C:9]([C:3]2[C:2]([Cl:1])=[CH:7][CH:6]=[CH:5][C:4]=2[Cl:8])=[N:10][O:11][C:12]=1[CH:16]([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)C1=NOC(=C1CO)C(C)C
Name
Quantity
40 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
once vigorous bubbling
CUSTOM
Type
CUSTOM
Details
The solvent and excess reagent were removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClCC=1C(=NOC1C(C)C)C1=C(C=CC=C1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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